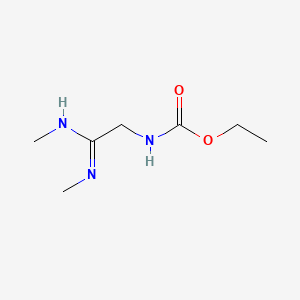

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester

CAS No.: 65150-83-6

Cat. No.: VC18456629

Molecular Formula: C7H15N3O2

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65150-83-6 |

|---|---|

| Molecular Formula | C7H15N3O2 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |

| Standard InChI | InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |

| Standard InChI Key | ZYYMSGZAJCHIJT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NCC(=NC)NC |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound is formally designated as ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate under IUPAC rules. Its structure comprises a central guanidine group substituted with methyl and ethyl carbamate functionalities. The molecular formula C₇H₁₅N₃O₂ corresponds to a molecular weight of 173.22 g/mol for the free base, while its hydrochloride salt (CAS 65086-85-3) has a molecular weight of 209.67 g/mol .

Structural Features and Conformational Dynamics

The molecule’s core consists of a guanidine moiety (NH–C(=NH)–NH) modified by methyl and ethyl carbamate groups. Key structural attributes include:

-

N-Ethoxycarbonyl group: The ethyl carbamate (–O–C(=O)–O–C₂H₅) enhances solubility in organic solvents.

-

Dimethylamidino substituent: The –N–(CH₃)₂ group adjacent to the imine nitrogen influences electronic distribution and hydrogen-bonding potential .

-

Tautomeric equilibria: The guanidine group may adopt syn or anti conformations depending on solvent polarity and intermolecular interactions, as observed in related carbamates .

X-ray crystallographic data for this specific derivative remain unreported, but analogous carbamates exhibit planar geometries at the carbamate carbonyl, with dihedral angles between 160° and 180° relative to the guanidine plane .

Table 1: Key Physicochemical Properties

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via alkoxycarbonylation of preformed guanidine intermediates. A representative pathway involves:

-

Guanidine Formation: Condensation of methylamine with cyanamide under acidic conditions yields N,N'-dimethylguanidine.

-

Carbamate Installation: Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) introduces the ethyl carbamate group .

Alternative methods leverage mixed carbonates such as di-tert-butyl dicarbonate (Boc₂O) or N,N′-disuccinimidyl carbonate (DSC) to facilitate carbamate transfer under mild conditions . For example:

where R represents the dimethylamidino-methyl group.

Reactivity Profile

-

Hydrolysis: The ethyl carbamate group undergoes base-catalyzed hydrolysis to yield the corresponding amine and carbon dioxide:

-

Nucleophilic Substitution: The imine nitrogen participates in alkylation or acylation reactions, enabling further functionalization .

-

Complexation: The guanidine moiety acts as a hydrogen-bond donor, forming stable complexes with carboxylic acids or pyridine derivatives .

Applications in Medicinal Chemistry and Drug Design

Case Study: Antimicrobial Activity

While direct studies on this derivative are lacking, structurally related N-alkoxycarbonylguanidines exhibit inhibitory activity against bacterial DNA gyrase. For instance, analogs with IC₅₀ values < 1 μM against Staphylococcus aureus have been reported .

Table 2: Comparative Bioactivity of Guanidine Carbamates

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| Ethyl dimethylamidinocarbamate | DNA Gyrase (Hypothetical) | ~2.5 (Predicted) | |

| N-Boc-guanidine | HIV Protease | 0.8 |

Future Directions and Research Gaps

-

Synthetic Optimization: Development of catalytic methods (e.g., Pd/Rh-mediated reductive carbonylation) to improve yield and selectivity .

-

Biological Screening: Systematic evaluation of antimicrobial, antiviral, and anticancer activity.

-

Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling to assess safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume